molecular formula C21H16N6 B2980383 (E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine CAS No. 111011-18-8

(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine

Cat. No.: B2980383
CAS No.: 111011-18-8
M. Wt: 352.401
InChI Key: KCRKEOFQLWEWDP-HZHRSRAPSA-N
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Description

The compound is a derivative of pyridine and triazine, both of which are aromatic compounds with nitrogen atoms . Pyridine derivatives are known for their wide range of applications in various fields of science .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized through condensation reactions . For example, Schiff base ligands have been prepared from the condensation of aldehydes and hydrazides .


Chemical Reactions Analysis

The compound could potentially be used as a ligand to form complexes with metal ions . For instance, halogenated quinazoline derivatives have been shown to interact with a series of metal(II) ions, resulting in the formation of mononuclear complexes .

Scientific Research Applications

Synthesis and Antimicrobial Applications

The compound (E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine has been explored for its potential in synthesizing novel heterocyclic compounds with antimicrobial properties. A study detailed the synthesis of various pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives incorporating the 5,6-diphenyl-1,2,4-triazine moiety. These compounds were evaluated for their antibacterial and antifungal activities, with some demonstrating maximum activity comparable to standard drugs, highlighting their potential as antimicrobial agents with lower toxicity in certain cases (Ali, 2009).

Structural Characterization and Polymorphism

Another area of research focuses on the structural characterization of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine. A study reported a second monoclinic polymorph of this compound, detailing differences in unit-cell dimensions and the orientation of the pyridine ring relative to the triazine ring compared to a previously reported form. The crystal structure revealed intermolecular interactions that contribute to the material's stability and provided insights into its polymorphic nature (Eltayeb et al., 2007).

Coordination Chemistry and Potential Applications

Research on coordination chemistry has produced complexes of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine with various metals such as copper(II), ruthenium(II), and rhenium(V). These studies explore the synthesis, structural characterization, and potential applications of these complexes, including their use in creating metallotectons for engineering hydrogen-bonded crystals and investigating the effects of electron-donating functional groups on corrosion inhibition of mild steel in acidic conditions. Such work lays the groundwork for the development of new materials and corrosion inhibitors (Kozhevnikov & Kozhevnikov, 2009), (Singh et al., 2018).

Anticancer Research

In anticancer research, novel pyridine and fused pyridine derivatives were synthesized starting from compounds related to this compound. These derivatives underwent in vitro screening for their antimicrobial and antioxidant activity, as well as molecular docking screenings towards specific proteins, demonstrating moderate to good binding energies and potential as anticancer agents (Flefel et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its potential applications. For instance, its potential use as a ligand for metal ion complexation could be further explored . Additionally, its potential use in the removal of certain dyes could be investigated .

Properties

IUPAC Name

5,6-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6/c1-3-7-17(8-4-1)19-20(18-9-5-2-6-10-18)25-27-21(24-19)26-23-15-16-11-13-22-14-12-16/h1-15H,(H,24,26,27)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRKEOFQLWEWDP-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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